molecular formula C11H16N4O2 B583295 2,4-Dicyano-3-(2-methylpropyl)pentanediamide CAS No. 185815-56-9

2,4-Dicyano-3-(2-methylpropyl)pentanediamide

Cat. No.: B583295
CAS No.: 185815-56-9
M. Wt: 236.275
InChI Key: WQVNYCULJRPXJR-UHFFFAOYSA-N
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Description

2,4-Dicyano-3-(2-methylpropyl)pentanediamide is an impurity of Pregabalin, a GABA analogue used as an anticonvulsant . It is also known as 2,4-Dicyano-3-isobutylglutaramide .


Molecular Structure Analysis

The molecular formula of this compound is C11H16N4O2 . The molecular weight is 236.27 .


Physical and Chemical Properties Analysis

The melting point of this compound is 116-118°C, and the predicted boiling point is 551.0±50.0 °C . The predicted density is 1.181±0.06 g/cm3 . It is slightly soluble in DMSO and Methanol .

Scientific Research Applications

Tautomeric Equilibria and Structural Insights

Research on the reaction products of similar diamines with β-dicarbonyl compounds, including structures closely related to 2,4-Dicyano-3-(2-methylpropyl)pentanediamide, has provided insights into tautomeric equilibria. Studies have shown that these compounds can exist as tautomeric mixtures comprising cyclic and open-chain forms. Such findings are essential for understanding the chemical behavior and potential applications of this compound in areas like material science and organic synthesis (Maloshitskaya et al., 2006).

Synthesis and Analysis of Related Compounds

The synthesis and characterization of compounds with structural similarities, such as those derived from reactions of diamines with β-dicarbonyl compounds, have been explored. These studies often focus on understanding the synthesis pathways, crystal structures, and potential applications of such compounds in medicinal chemistry and material sciences. For instance, the synthesis of dioxolanes from Triatoma species highlights the application of related chemical structures in natural product synthesis and potential pharmaceutical applications (Bohman et al., 2011).

Biofuel Production and Enzymatic Studies

The synthesis of pentanol isomers, including structures akin to this compound, has been studied in engineered microorganisms. Such research is pivotal for developing bio-based chemicals and fuels, illustrating the potential of derivatives of this compound in renewable energy and biotechnology applications (Cann & Liao, 2009).

Properties

IUPAC Name

2,4-dicyano-3-(2-methylpropyl)pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-6(2)3-7(8(4-12)10(14)16)9(5-13)11(15)17/h6-9H,3H2,1-2H3,(H2,14,16)(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVNYCULJRPXJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C#N)C(=O)N)C(C#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185815-56-9
Record name 2,4-Dicyano-3-isobutylpentanediamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185815569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-DICYANO-3-ISOBUTYLPENTANEDIAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AH4U4DEG6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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